

The Role of ENPP1 Inhibition in cGAMP Hydrolysis: A Technical Guide

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Compound of Interest		
Compound Name:	Enpp-1-IN-23	
Cat. No.:	B15577133	Get Quote

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Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 effectively dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. Small molecule inhibitors of ENPP1 are being developed to block this hydrolysis, thereby increasing extracellular cGAMP levels and reactivating STING-mediated immune responses. This technical guide provides an in-depth overview of the role of ENPP1 in cGAMP hydrolysis and the mechanism of action of its inhibitors.

Note on "Enpp-1-IN-23": As of the latest available data, specific public information regarding a compound designated "Enpp-1-IN-23" is not available. This guide will, therefore, detail the established role of ENPP1 in cGAMP hydrolysis and provide data and protocols for well-characterized ENPP1 inhibitors as representative examples of this class of therapeutic agents.

The cGAS-STING Pathway and the Regulatory Role of ENPP1

Foundational & Exploratory





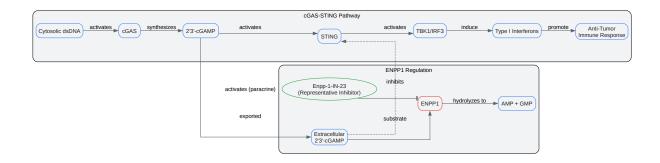
The cGAS-STING pathway is a crucial innate immune signaling cascade initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage characteristic of cancer cells.

- cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.
- cGAMP Synthesis: Activated cGAS synthesizes cGAMP from ATP and GTP.
- STING Activation: cGAMP binds to and activates the STING protein on the endoplasmic reticulum.
- Downstream Signaling: STING activation leads to the phosphorylation of TBK1 and IRF3, resulting in the nuclear translocation of IRF3 and the transcription of type I interferons (IFNα/β) and other pro-inflammatory cytokines.
- Anti-Tumor Immunity: These cytokines promote the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that acts as the dominant hydrolase of extracellular cGAMP.[1][2][3] Cancer cells can export cGAMP, which can then act in a paracrine manner to activate STING in neighboring immune cells.[4] ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment hydrolyzes this extracellular cGAMP, thereby suppressing this critical anti-tumor signaling pathway.[4][5]

The hydrolysis of 2'3'-cGAMP by ENPP1 occurs in a two-step process, first cleaving the 2'-5' phosphodiester bond to produce linear pA(3',5')pG, which is then further hydrolyzed to AMP and GMP.[6][7]





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Figure 1: The cGAS-STING signaling pathway and its negative regulation by ENPP1-mediated cGAMP hydrolysis.

Quantitative Data for Representative ENPP1 Inhibitors

The potency and efficacy of ENPP1 inhibitors are characterized by various quantitative metrics, including IC50 (half-maximal inhibitory concentration) in biochemical assays, EC50 (half-maximal effective concentration) in cell-based assays, and pharmacokinetic (PK) parameters from in vivo studies. The following tables summarize publicly available data for several well-characterized ENPP1 inhibitors.

Table 1: In Vitro and Cellular Potency of Representative ENPP1 Inhibitors



Compoun d	Assay Type	Substrate	IC50 / Ki	EC50	Cell Line	Referenc e
STF-1623	Biochemic al	cGAMP	IC50 = 0.4 nM (mouse) IC50 = 0.6 nM (human)	-	-	[8]
LCB33	Biochemic al	cGAMP	IC50 = 1 nM	-	-	[9]
LCB33	Biochemic al	pNP-TMP	IC50 = 0.9 pM	-	-	[9]
ISM5939	Biochemic al	Not specified	IC50 = 0.63 nM	-	-	[10]
ISM5939	Cellular	cGAMP	-	330 nM	MDA-MB- 231	[10]
Compound 32	Biochemic al	cGAMP	Ki < 2 nM	-	-	[7]
STF-1084	Biochemic al	32P- cGAMP	IC50 = 110 ± 10 nM	-	-	[11]
QS1	Biochemic al	32P- cGAMP	IC50 = 6.4 ± 3.2 μM	-	-	[11]

Table 2: In Vivo Pharmacokinetics and Efficacy of Representative ENPP1 Inhibitors



Compoun d	Animal Model	Administr ation Route	Dosage	Key Pharmac okinetic Paramete rs	Efficacy	Referenc e
STF-1623	BALB/c mice with EMT6 tumors	Subcutane ous	Not specified	Serum: Cmax = 23 μg/mL, t1/2 = 1.7 h Tumor: Cmax = 9 μg/g, t1/2 = 6.6 h	Suppresse d tumor growth and metastases	[8]
LCB33	CT-26 syngeneic colorectal cancer mouse model	Oral	5 mg/kg	Favorable in vivo PK properties	39% Tumor Growth Inhibition (TGI) as monothera py; 72% TGI with anti-PD-L1	[9]
ISM5939	MC38 syngeneic colorectal carcinoma mouse model	Oral (BID)	30 mg/kg	Favorable ADME properties	67% TGI as monothera py; synergistic effects with anti-PD- L1/PD-1	[10]
ENPP1-Fc	Mice	Subcutane ous	2.5 mg/kg (3x weekly)	t1/2 = 40 hours	Normalized plasma PPi	[12]

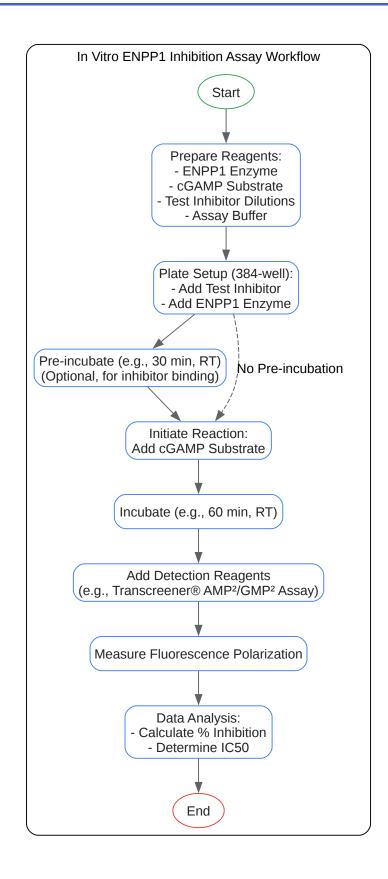
Experimental Protocols



In Vitro ENPP1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method to determine the in vitro potency (IC50) of an ENPP1 inhibitor by measuring the production of AMP/GMP from cGAMP.





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Figure 2: Workflow for an in vitro fluorescence polarization-based ENPP1 inhibition assay.



Materials:

- Recombinant human or mouse ENPP1
- 2'3'-cGAMP
- Test inhibitor (e.g., **Enpp-1-IN-23**)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 μM CaCl₂, 1 μM ZnCl₂
- Detection Kit (e.g., Transcreener® AMP²/GMP² FP Assay)
- 384-well assay plates

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Dilute
 ENPP1 enzyme and cGAMP substrate to their final working concentrations in assay buffer.
- Assay Reaction: In a 384-well plate, add the test inhibitor solution, followed by the ENPP1
 enzyme solution. The reaction is initiated by the addition of the cGAMP substrate. The final
 reaction volume is typically 10-20 μL.[7]
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection: Add the detection reagents from the Transcreener® kit, which contain an anti-AMP/GMP antibody and a fluorescent tracer.
- Readout: After a brief incubation with the detection reagents, measure the fluorescence polarization using a plate reader.
- Data Analysis: The amount of AMP/GMP produced is inversely proportional to the fluorescence polarization signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cellular ENPP1 Activity Assay



This protocol measures the ability of an inhibitor to block ENPP1 activity on the surface of live cells using a fluorogenic substrate.

Materials:

- Cells expressing ENPP1 (e.g., MDA-MB-231)
- Fluorogenic ENPP1 substrate (e.g., TG-mAMP)
- · Test inhibitor
- Assay Buffer (e.g., Hank's Balanced Salt Solution HBSS)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader

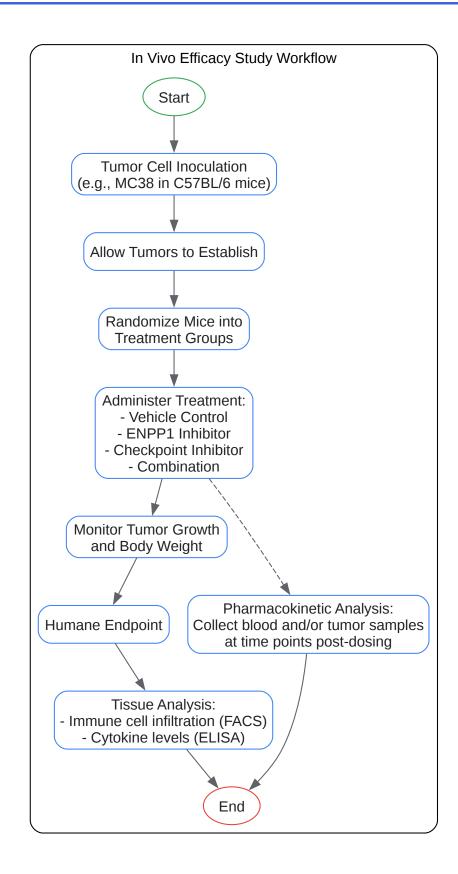
Procedure:

- Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
- Inhibitor Treatment: Wash the cells with assay buffer and then add the test inhibitor at various concentrations. Incubate for 30-60 minutes at 37°C.
- Substrate Addition: Add the fluorogenic substrate to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.[3]
- Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the rates to a vehicle control (100% activity) and determine the EC50 of the inhibitor.

In Vivo Pharmacokinetic and Efficacy Studies in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the pharmacokinetic profile and antitumor efficacy of an ENPP1 inhibitor in a mouse model of cancer.





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Figure 3: General workflow for an in vivo pharmacokinetic and efficacy study of an ENPP1 inhibitor.

Animals:

Syngeneic mouse strain compatible with the chosen tumor cell line (e.g., C57BL/6 for MC38 colorectal carcinoma).

Procedure:

- Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³), then randomize the mice into treatment groups.
- Treatment Administration: Administer the ENPP1 inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule. Include vehicle control and potentially combination therapy groups (e.g., with an anti-PD-1 antibody).[10][14]
- Pharmacokinetic Analysis: At specified time points after dosing, collect blood and/or tumor tissue to measure the concentration of the inhibitor using LC-MS/MS.
- Efficacy Monitoring: Measure tumor volume and body weight regularly.
- Endpoint and Tissue Analysis: At the end of the study (or when tumors reach a
 predetermined size), euthanize the mice and collect tumors for analysis of immune cell
 infiltration by flow cytometry and cytokine levels by ELISA.

Conclusion

ENPP1 is a critical negative regulator of the cGAS-STING pathway through its hydrolysis of the immunotransmitter cGAMP. Inhibition of ENPP1 represents a promising strategy in cancer immunotherapy to restore and enhance anti-tumor immune responses. The development of potent and selective small molecule inhibitors, such as the representative compounds discussed in this guide, is a rapidly advancing field. The experimental protocols and quantitative data presented here provide a framework for the continued investigation and development of ENPP1 inhibitors as a novel class of cancer therapeutics.



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